5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT
CAS No.: 107475-11-6
Cat. No.: VC0034546
Molecular Formula: C16H28BrClN3O8P
Molecular Weight: 536.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107475-11-6 |
|---|---|
| Molecular Formula | C16H28BrClN3O8P |
| Molecular Weight | 536.74 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
5-Bromo-4-chloro-3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is derived from the base compound 5-bromo-4-chloro-3-indoxyl phosphate, which has a molecular formula of C8H6BrClNO4P and a molecular weight of 326.47 g/mol . The base compound contains an indole moiety substituted with bromine at position 5 and chlorine at position 4, along with a phosphate group at position 3. This core structure is critical for its chromogenic properties. The bis(2-amino-2-methyl-1,3-propanediol) component forms an ionic association with the phosphate group, altering the compound's solubility and stability characteristics compared to other salt forms.
Based on structural analysis of similar compounds, the bis(2-amino-2-methyl-1,3-propanediol) salt would be expected to increase water solubility compared to the free acid form while maintaining stability in aqueous solutions. Unlike the disodium salt form (C8H4BrClNO4PNa2) which has a molecular weight of 370.43 g/mol , the bis(2-amino-2-methyl-1,3-propanediol) salt has a more complex organic counterion structure.
Physical Characteristics
The physical characteristics of 5-bromo-4-chloro-3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt can be inferred from related compounds. Typically, this salt exists as a solid powder at room temperature with improved solubility characteristics in aqueous solutions compared to non-salt forms. While the disodium salt form demonstrates a UV visible absorbance with λ max (water) at 291 ± 3 nm , the bis(2-amino-2-methyl-1,3-propanediol) salt may exhibit slightly different spectral properties due to the organic nature of its counterion.
Comparison with Other Salt Forms
Table 1. Comparison of Different Salt Forms of 5-Bromo-4-chloro-3-indoxyl phosphate
The bis(2-amino-2-methyl-1,3-propanediol) salt form likely offers advantages in certain applications where the organic counterion provides benefits for particular reaction conditions or detection systems.
Biochemical Mechanism and Function
Reaction Mechanism
The fundamental biochemical mechanism of 5-bromo-4-chloro-3-indoxyl phosphate involves its role as a substrate for alkaline phosphatase. When the enzyme cleaves the phosphate group, it produces 5-bromo-4-chloroindoxyl, which rapidly dimerizes in the presence of oxygen to form an intensely colored insoluble product . In standard applications, 5-bromo-4-chloro-3-indoxyl phosphate is often used in conjunction with nitro blue tetrazolium (NBT), which enhances the visualization through the formation of a purple-colored NBT diformazan precipitate .
The reaction proceeds as follows:
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Alkaline phosphatase hydrolyzes the phosphate bond
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The resulting 5-bromo-4-chloroindoxyl intermediate is formed
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The intermediate undergoes oxidative dimerization
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An insoluble blue precipitate is produced at the site of enzymatic activity
The bis(2-amino-2-methyl-1,3-propanediol) salt formulation likely maintains this basic reaction mechanism while potentially offering advantages in reaction kinetics or stability.
Detection Sensitivity
The chromogenic properties of 5-bromo-4-chloro-3-indoxyl phosphate make it an excellent substrate for detecting alkaline phosphatase activity. The intense color produced allows for sensitive detection of even small amounts of enzyme activity. When used in the bis(2-amino-2-methyl-1,3-propanediol) salt form, the improved solubility and potential stability enhancements may contribute to more consistent and reliable detection results across various experimental conditions.
Applications in Laboratory Techniques
Immunodetection Methods
5-Bromo-4-chloro-3-indoxyl phosphate is extensively utilized in various immunodetection methods. The BCIP/NBT substrate system is versatile and functions in multiple applications, including Northern, Southern, and Western blotting, in situ hybridization, and immunohistochemistry . The bis(2-amino-2-methyl-1,3-propanediol) salt formulation would be applicable in these same techniques, potentially offering improved performance characteristics.
In Western blotting applications, alkaline phosphatase-conjugated secondary antibodies are commonly used to detect proteins of interest. When the blot is incubated with a solution containing 5-bromo-4-chloro-3-indoxyl phosphate (usually with NBT), a colored precipitate forms at the locations where the alkaline phosphatase-labeled antibodies have bound, allowing visualization of the target proteins.
Molecular Biology Applications
In molecular biology, 5-bromo-4-chloro-3-indoxyl phosphate serves as an important tool for nucleic acid detection in techniques such as Southern and Northern blotting. These techniques involve the transfer of DNA or RNA from electrophoresis gels to membranes, followed by hybridization with labeled probes. When these probes are linked to alkaline phosphatase, the addition of 5-bromo-4-chloro-3-indoxyl phosphate enables visualization of the hybridization sites.
Histochemical Applications
For histochemical applications, 5-bromo-4-chloro-3-indoxyl phosphate is valuable for localizing alkaline phosphatase activity in tissue sections. The compound is particularly useful in immunohistochemistry, where antibodies conjugated to alkaline phosphatase are used to detect specific antigens in tissue samples. The bis(2-amino-2-methyl-1,3-propanediol) salt formulation may offer advantages in tissue penetration and stability during lengthy incubation periods often required in these applications.
Comparative Analysis with Related Compounds
Comparison with Other Chromogenic Substrates
5-Bromo-4-chloro-3-indoxyl phosphate represents one of several chromogenic substrates used in enzyme detection. A related compound is 4-methylumbelliferyl phosphate, which is also available as a bis(2-amino-2-methyl-1,3-propanediol) salt and serves as a fluorescent substrate for enzyme assays . While 5-bromo-4-chloro-3-indoxyl phosphate produces a visible colored precipitate, 4-methylumbelliferyl phosphate generates fluorescence upon enzymatic cleavage, offering different detection modalities.
Advantages and Limitations
The primary advantage of 5-bromo-4-chloro-3-indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt likely lies in its combination of chromogenic properties with the enhanced solubility and stability conferred by the organic salt component. This formulation would be particularly beneficial in applications requiring prolonged incubation times or when working with complex biological samples.
A potential limitation is that, like other chromogenic substrates, the reaction produces an insoluble precipitate that may limit quantitative analysis compared to fluorescent or chemiluminescent detection methods. Additionally, the reaction kinetics can be influenced by various factors including pH, temperature, and buffer composition, requiring careful optimization for specific applications.
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